molecular formula C4H4N2O3 B1593716 3-Hydroxyisoxazole-5-carboxamide CAS No. 14016-01-4

3-Hydroxyisoxazole-5-carboxamide

Cat. No.: B1593716
CAS No.: 14016-01-4
M. Wt: 128.09 g/mol
InChI Key: VAXZHEOQJVBMQW-UHFFFAOYSA-N
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Description

3-Hydroxyisoxazole-5-carboxamide is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Scientific Research Applications

3-Hydroxyisoxazole-5-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under GHS07. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future of isoxazole derivatives lies in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Biochemical Analysis

Biochemical Properties

3-Hydroxyisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclooxygenase, where it acts as an inhibitor. This interaction is significant because it can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways . Additionally, this compound has been shown to interact with certain proteins involved in DNA synthesis, thereby affecting cellular replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the DNA synthesis process . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell growth . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it can inhibit the activity of DNA polymerase, leading to decreased DNA synthesis and cell proliferation . These binding interactions are crucial for the compound’s therapeutic effects, as they modulate the activity of target enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound . Long-term studies have also indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce pain without significant adverse effects . At higher doses, this compound can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its conversion to 3-hydroxyisoxazole-5-carboxylic acid by the enzyme carboxylesterase . This metabolic transformation is crucial for the compound’s excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it affects DNA synthesis and gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides act as dipoles and react with dipolarophiles such as alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals like copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

3-oxo-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZHEOQJVBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303349
Record name 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14016-01-4
Record name 14016-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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